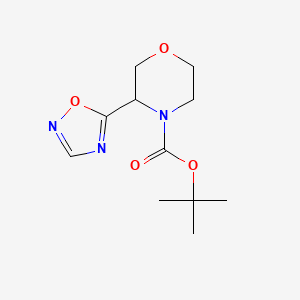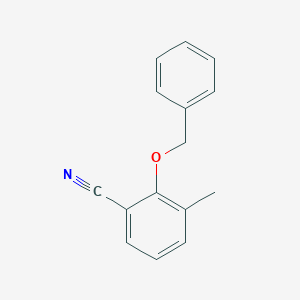
5-Hydroxy-2,6-dimethoxynicotinic acid
Vue d'ensemble
Description
5-Hydroxy-2,6-dimethoxynicotinic acid is a chemical compound with the molecular formula C8H9NO5 and a molecular weight of 199.16 . .
Molecular Structure Analysis
The IUPAC name for this compound is 5-hydroxy-2,6-dimethoxynicotinic acid . The InChi code is1S/C8H9NO5/c1-13-6-4 (8 (11)12)3-5 (10)7 (9-6)14-2/h3,10H,1-2H3, (H,11,12) . Physical And Chemical Properties Analysis
5-Hydroxy-2,6-dimethoxynicotinic acid is a solid substance . It has a molecular weight of 199.16 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved data.Applications De Recherche Scientifique
Chemical Research
5-Hydroxy-2,6-dimethoxynicotinic acid is a chemical compound with the CAS Number: 1949815-77-3 . It has a molecular weight of 199.16 . This compound is often used in chemical research due to its unique structure and properties .
Pharmaceutical Applications
Nicotinic acid derivatives, such as 5-Hydroxy-2,6-dimethoxynicotinic acid, have shown high efficacy in treating many diseases . For example, some derivatives have proven effective against Alzheimer’s disease .
Anti-Inflammatory and Analgesic Efficacy
A number of 2-substituted aryl derived from nicotinic acid were synthesized, and these compounds, including 5-Hydroxy-2,6-dimethoxynicotinic acid, have shown anti-inflammatory and analgesic efficacy . This makes them potentially useful within the class of anti-inflammatory and analgesic drugs .
4. Treatment of Pneumonia and Kidney Diseases Nicotinic acid derivatives have been used in the treatment of pneumonia and kidney diseases . Given the structural similarity, 5-Hydroxy-2,6-dimethoxynicotinic acid could potentially have similar applications .
Cardiovascular Disease Prevention
Nicotinic acid and its derivatives have been shown to reduce the risk of heart attacks, atherosclerotic diseases, and high blood pressure diseases associated with kidney disease . As a derivative of nicotinic acid, 5-Hydroxy-2,6-dimethoxynicotinic acid may also have potential in this area .
Dyslipidemia Treatment
Nicotinic acid and its derivatives have been used in the treatment of dyslipidemia, a condition characterized by abnormal amounts of lipids in the blood . Given its structural similarity to nicotinic acid, 5-Hydroxy-2,6-dimethoxynicotinic acid could potentially be used in the treatment of this condition .
Safety and Hazards
Propriétés
IUPAC Name |
5-hydroxy-2,6-dimethoxypyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO5/c1-13-6-4(8(11)12)3-5(10)7(9-6)14-2/h3,10H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUNVALWGVPVHAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=N1)OC)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxy-2,6-dimethoxynicotinic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-{1-[(Tert-butoxy)carbonyl]pyrrolidin-3-yl}-2-fluoroacetic acid](/img/structure/B1448573.png)
![(7-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B1448574.png)




amine](/img/structure/B1448579.png)



